molecular formula C16H12ClF3N4O2S B2521624 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide CAS No. 320421-96-3

4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide

Cat. No.: B2521624
CAS No.: 320421-96-3
M. Wt: 416.8
InChI Key: KPUSKQITCFEMRF-UHFFFAOYSA-N
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Description

“4-Chloro-N’-methyl-N’-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide” is a chemical compound with the molecular formula C16H12ClF3N4O2S and a molecular weight of 416.81 .


Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl-containing building blocks. Some of the most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a trifluoromethyl group and a quinazolinyl group attached to a benzenesulfonohydrazide core .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Quinazoline derivatives are extensively studied for their medicinal chemistry applications due to their stability and potential as bioactive molecules. These compounds are part of over 200 naturally occurring alkaloids and have been synthesized for various biological activities, including antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The quinazoline nucleus's versatility allows for the introduction of bioactive moieties to create potential medicinal agents, addressing challenges like antibiotic resistance and solubility issues in drug development (Tiwary et al., 2016).

Optoelectronic Materials

Quinazoline derivatives have also found applications in optoelectronic materials due to their luminescent properties. Research highlights their use in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This demonstrates the compound's potential in developing advanced materials for electronic and photonic applications (Lipunova et al., 2018).

Anticancer Properties

Quinazoline derivatives are recognized for their anticancer properties, inhibiting various therapeutic protein targets beyond EGFR, including kinases, histone deacetylase, Nox, and metabolic pathways. This broad targeting spectrum suggests that quinazoline compounds, including derivatives similar to 4-Chloro-N'-methyl-N'-(2-(trifluoromethyl)-4-quinazolinyl)benzenesulfonohydrazide, may hold promise in cancer treatment. Their structural diversity and ability to target multiple proteins make them promising candidates for novel anticancer drugs (Ravez et al., 2015).

Properties

IUPAC Name

4-chloro-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzenesulfonohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N4O2S/c1-24(23-27(25,26)11-8-6-10(17)7-9-11)14-12-4-2-3-5-13(12)21-15(22-14)16(18,19)20/h2-9,23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUSKQITCFEMRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=NC2=CC=CC=C21)C(F)(F)F)NS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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